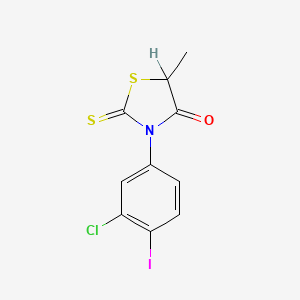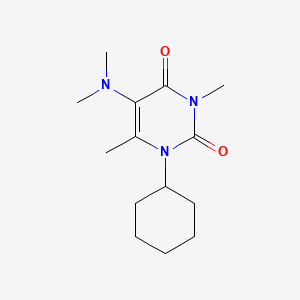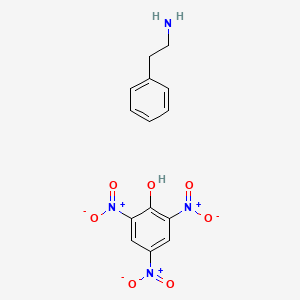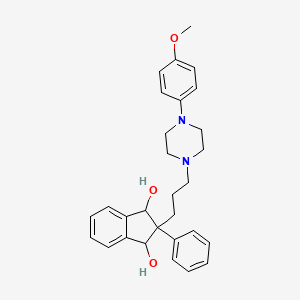
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that features a combination of indandiol and piperazine structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the indandiol core, followed by the introduction of the piperazine moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
作用机制
The mechanism of action of 1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Indandiol derivatives: Compounds with similar indandiol cores but different substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.
Uniqueness
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to its specific combination of indandiol and piperazine structures, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
31888-29-6 |
|---|---|
分子式 |
C29H34N2O3 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-14-12-23(13-15-24)31-20-18-30(19-21-31)17-7-16-29(22-8-3-2-4-9-22)27(32)25-10-5-6-11-26(25)28(29)33/h2-6,8-15,27-28,32-33H,7,16-21H2,1H3 |
InChI 键 |
QWUZGHCBBPDYAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



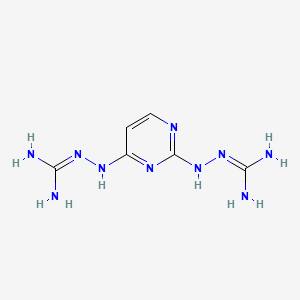
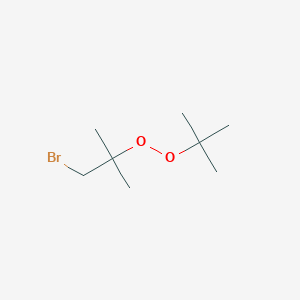
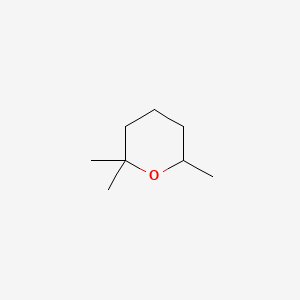



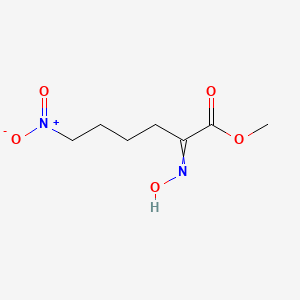
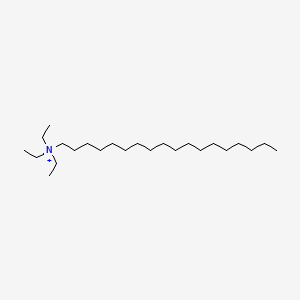
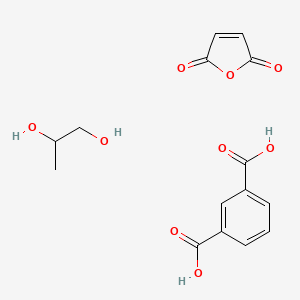
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
